Ethyl 4-(triethoxysilyl)benzoate
Overview
Description
Ethyl 4-(triethoxysilyl)benzoate is an organosilane compound with the molecular formula C15H24O5Si. It is a clear to straw-colored liquid with a mild odor and is insoluble in water. This compound is primarily used in various chemical applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(triethoxysilyl)benzoate can be synthesized through the esterification of 4-(triethoxysilyl)benzoic acid with ethanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions often include heating under reflux to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(triethoxysilyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(triethoxysilyl)benzoic acid and ethanol.
Common Reagents and Conditions
Hydrolysis: Water and an acid or base catalyst are commonly used.
Condensation: Other silanes and a catalyst such as a tin compound or an acid are used to promote the reaction.
Major Products Formed
Hydrolysis: 4-(triethoxysilyl)benzoic acid and ethanol.
Condensation: Siloxane-linked polymers and copolymers.
Scientific Research Applications
Ethyl 4-(triethoxysilyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(triethoxysilyl)benzoate involves the hydrolysis of the ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong, stable bonds with a variety of substrates, making it useful in applications requiring durable adhesion . The molecular targets and pathways involved include the formation of covalent bonds with hydroxyl groups on surfaces, leading to enhanced material properties .
Comparison with Similar Compounds
Ethyl 4-(triethoxysilyl)benzoate can be compared with other organosilane compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Propyl 4-(triethoxysilyl)benzoate: Contains a propyl ester group, which may affect its reactivity and applications.
Butyl 4-(triethoxysilyl)benzoate: Has a butyl ester group, offering different solubility and reactivity properties.
This compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
ethyl 4-triethoxysilylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5Si/c1-5-17-15(16)13-9-11-14(12-10-13)21(18-6-2,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBIDUBBUBVKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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